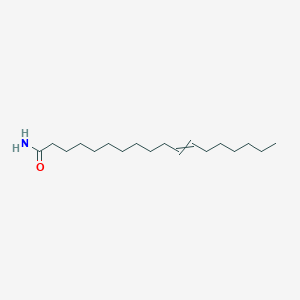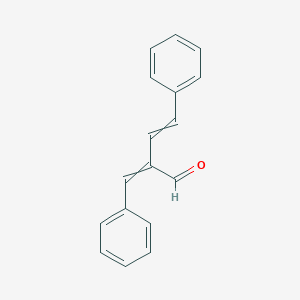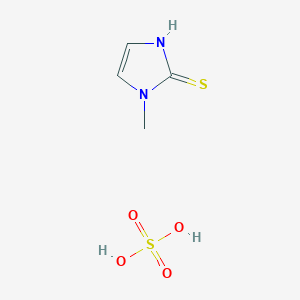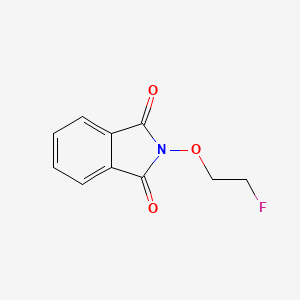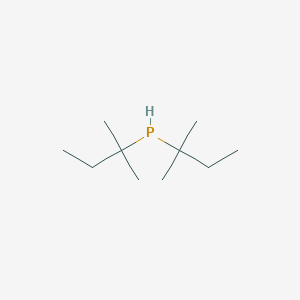
Bis(2-methylbutan-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylbutan-2-yl)phosphane is a tertiary phosphine compound characterized by the presence of two 2-methylbutan-2-yl groups attached to a phosphorus atom. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their diverse applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylbutan-2-yl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphine with 2-methylbutylmagnesium bromide under anhydrous conditions can yield this compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
On an industrial scale, the production of tertiary phosphines like this compound involves similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylbutan-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or oxygen can be used for oxidation reactions.
Nucleophiles: Organolithium or Grignard reagents are common nucleophiles for substitution reactions.
Transition Metals: Palladium, platinum, and nickel are often used in coordination reactions.
Major Products Formed
Phosphine Oxides: Formed through oxidation.
Substituted Phosphines: Resulting from nucleophilic substitution.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
Bis(2-methylbutan-2-yl)phosphane has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which bis(2-methylbutan-2-yl)phosphane exerts its effects is primarily through its ability to donate electron density to metal centers in coordination complexes. This electron donation stabilizes the metal center and facilitates various catalytic processes. The phosphorus atom in the compound acts as a nucleophile, participating in reactions that form new bonds with electrophilic species .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Tris(2-methylbutyl)phosphine: Similar in structure but with three 2-methylbutyl groups instead of two.
Di-tert-butylphosphine: Contains two tert-butyl groups attached to the phosphorus atom.
Uniqueness
Bis(2-methylbutan-2-yl)phosphane is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic applications. The presence of the 2-methylbutan-2-yl groups provides a balance between steric hindrance and electron donation, optimizing its performance as a ligand in transition metal complexes .
Properties
CAS No. |
117790-01-9 |
|---|---|
Molecular Formula |
C10H23P |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
bis(2-methylbutan-2-yl)phosphane |
InChI |
InChI=1S/C10H23P/c1-7-9(3,4)11-10(5,6)8-2/h11H,7-8H2,1-6H3 |
InChI Key |
RSTLULSDHPYQIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)PC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


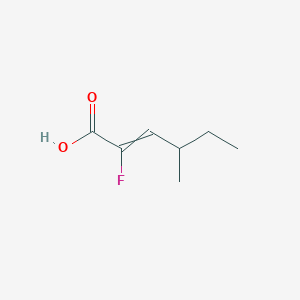

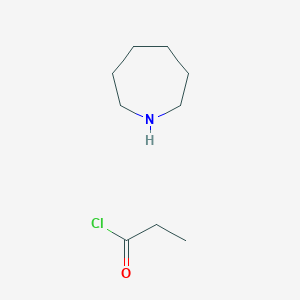
![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)
![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
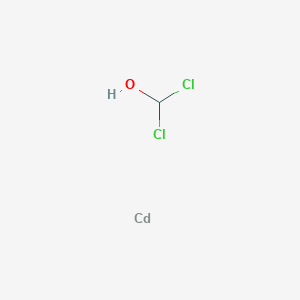
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)
